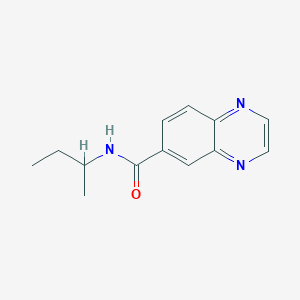

N-butan-2-ylquinoxaline-6-carboxamide

Description

Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Chemical Research

The quinoxaline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a structure of immense interest in medicinal chemistry. nih.govcore.ac.uk Its derivatives are recognized for a vast array of pharmacological activities, establishing them as a "privileged structure" in drug development. nih.govmdpi.com The versatility of the quinoxaline ring allows for substitutions at various positions, enabling the fine-tuning of a compound's biological and physicochemical properties. researchgate.net

Quinoxaline derivatives have been incorporated into numerous marketed drugs and are investigated for a wide spectrum of therapeutic applications. sapub.org These include roles as anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular agents. researchgate.netsapub.org The scaffold's ability to interact with various biological targets, such as protein kinases and DNA, underpins its broad utility. nih.govbohrium.com For instance, certain quinoxaline derivatives function as highly selective ATP-competitive inhibitors for several kinases, which are crucial targets in cancer therapy. bohrium.com Furthermore, quinoxaline 1,4-dioxides are noted for their potent activity against Mycobacterium tuberculosis, including drug-resistant strains. core.ac.uknih.gov The continued exploration of this scaffold highlights its enduring importance in the quest for novel therapeutic agents. mdpi.com

Overview of Carboxamide Functional Groups in Heterocyclic Systems

The carboxamide functional group (-CONH-) is one of the most vital linkages in medicinal chemistry and biology. Its prevalence in pharmaceuticals is due to its unique structural and chemical properties. The amide bond is relatively stable and can participate in crucial hydrogen bonding interactions as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). researchgate.net This dual capability allows carboxamide-containing molecules to form strong and specific interactions with biological targets like proteins and enzymes. researchgate.net

When appended to heterocyclic systems like quinoxaline, the carboxamide group serves as a versatile linker or pharmacophore. nih.gov It connects different molecular fragments and orients them in a specific spatial arrangement to optimize binding with a receptor. The synthesis of a series of N-substituted carboxamides is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series. mdpi.comresearchgate.net By systematically varying the substituent on the amide nitrogen, researchers can probe the steric and electronic requirements of a binding pocket, thereby optimizing a compound's potency and selectivity. nih.govmdpi.com

Contextualizing N-butan-2-ylquinoxaline-6-carboxamide within Quinoxaline Chemistry

Specific academic literature detailing dedicated studies on this compound is not extensively available. However, its existence and importance can be contextualized within broader research programs that synthesize libraries of related compounds to investigate structure-activity relationships (SAR). nih.govresearchgate.net In such studies, a common core structure—in this case, quinoxaline-6-carboxylic acid—is reacted with a variety of amines to produce a series of N-substituted carboxamide derivatives. nih.gov

The synthesis of this compound would represent one specific analog within such a library. The "N-butan-2-yl" group (also known as a sec-butyl group) is a small, branched alkyl substituent. Its inclusion in a series of analogs allows researchers to probe the effect of steric bulk near the amide nitrogen on the compound's biological activity. Compared to a linear N-butyl group, the branched nature of the sec-butyl group presents a different three-dimensional profile, which can significantly influence how the molecule fits into a target's binding site. nih.govmdpi.com Research on other quinoxaline carboxamides has shown that modifying the N-substituent is a critical strategy for tuning biological efficacy against targets like cancer cell lines or microbial pathogens. nih.govresearchgate.net

Scope and Objectives of Academic Inquiry into the Compound

The primary objective for synthesizing and studying a compound like this compound is typically to contribute to a broader SAR study. nih.govresearchgate.net The goal is to understand how changes in the structure of the N-substituent on the quinoxaline-6-carboxamide (B1312456) scaffold affect a specific biological outcome, such as anticancer or antimycobacterial activity. nih.gov

The academic inquiry would focus on several key questions:

Synthesis: Developing efficient chemical routes to produce the target compound and other related amides. A common method involves activating the parent carboxylic acid (quinoxaline-6-carboxylic acid) and then reacting it with the corresponding amine (sec-butylamine). nih.gov

Biological Screening: Testing the compound, alongside its structural analogs, in a panel of biological assays. For example, it might be screened for its ability to inhibit the growth of various cancer cell lines or microbial strains. nih.govresearchgate.net

SAR Analysis: Comparing the activity of this compound with other derivatives in the series (e.g., those with linear, cyclic, or aromatic N-substituents). This comparison helps to build a predictive model of the structural features required for optimal activity. mdpi.com For instance, researchers would determine if the steric hindrance from the branched butyl group enhances, diminishes, or has no effect on potency compared to other alkyl groups. nih.gov

Ultimately, the data gathered from this compound would be a single but important data point in a larger scientific investigation aimed at designing more potent and selective therapeutic agents based on the quinoxaline scaffold.

Data Tables

Table 1: Structural Components and Their Significance

| Component | Chemical Structure | Significance in this Context |

|---|---|---|

| Quinoxaline Scaffold | A fused benzene and pyrazine ring system | Serves as a "privileged" core structure known for a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.netsapub.org |

| Carboxamide Linker | -CONH- | A stable functional group that acts as a hydrogen bond donor/acceptor, crucial for molecular recognition and binding to biological targets. researchgate.net |

| N-butan-2-yl Group | -CH(CH₃)CH₂CH₃ | A branched alkyl substituent used in SAR studies to investigate the effect of steric bulk on the molecule's interaction with its target. nih.govmdpi.com |

Table 2: Common Research Objectives for Quinoxaline Carboxamide Analogs

| Research Objective | Description | Representative Findings from Related Studies |

|---|---|---|

| Anticancer Activity | To evaluate the compound's ability to inhibit the proliferation of cancer cells. | Quinoxaline urea (B33335) analogs have been identified with low micromolar potency against various cancer cell lines by modulating key signaling pathways. nih.govresearchgate.net |

| Antimycobacterial Activity | To assess the compound's efficacy against Mycobacterium tuberculosis and other related species. | N-substituted quinoxaline-2-carboxamides have shown promising in vitro activity, with N-benzyl derivatives being particularly active. nih.govbohrium.com |

| Structure-Activity Relationship (SAR) | To determine how specific structural modifications influence biological potency and selectivity. | SAR studies on quinoxaline derivatives show that the nature of substituents on the core and linked moieties critically influences activity. nih.govmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-ylquinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-3-9(2)16-13(17)10-4-5-11-12(8-10)15-7-6-14-11/h4-9H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBFNIZIPMBGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=NC=CN=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques in Quinoxaline Carboxamide Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular structure of a compound by examining the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like N-butan-2-ylquinoxaline-6-carboxamide, one would expect to observe distinct signals for the protons on the quinoxaline (B1680401) ring, the butan-2-yl group, and the amide N-H proton. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (due to spin-spin coupling) would reveal the number of adjacent protons.

¹³C NMR Spectroscopy: This method identifies the different carbon environments within a molecule. A ¹³C NMR spectrum of this compound would show separate signals for each unique carbon atom in the quinoxaline core, the carboxamide group, and the butan-2-yl substituent. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms. For instance, the carbonyl carbon of the amide group would typically appear at a significantly downfield chemical shift. nih.gov

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis (MS, ESI-MS, LC-MS, GC-MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through the analysis of its fragmentation pattern. Techniques like Electrospray Ionization (ESI-MS), often coupled with Liquid Chromatography (LC-MS), would be suitable for a compound of this nature. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound. Analysis of the fragment ions could help to confirm the presence of the quinoxaline and butan-2-yl carboxamide moieties.

Infrared (IR) Spectroscopy for Functional Group Identification (FT-IR)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretch: from the amide group, typically appearing as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹.

C-H stretches: from the aromatic quinoxaline ring and the aliphatic butan-2-yl group, appearing just above and below 3000 cm⁻¹, respectively.

C=O stretch (Amide I band): a strong absorption typically found in the range of 1650-1700 cm⁻¹. researchgate.net

N-H bend (Amide II band): usually observed around 1550-1640 cm⁻¹.

C=N and C=C stretches: from the quinoxaline ring, appearing in the 1400-1600 cm⁻¹ region. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoxaline ring system in this compound is a chromophore that would exhibit characteristic absorption bands in the UV-Vis spectrum. nih.gov These absorptions are due to π → π* and n → π* electronic transitions within the aromatic and heterocyclic rings. nih.gov The position and intensity of these bands can be influenced by the substituents on the quinoxaline ring. byu.edu

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC or UHPLC method would likely be employed. In such a method, the compound would be passed through a column containing a nonpolar stationary phase, and a polar mobile phase would be used for elution. The retention time of the compound would be a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). A single, sharp peak in the chromatogram would be indicative of a high degree of purity. These techniques are also invaluable for monitoring the progress of chemical reactions and for quality control of the final product. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of quinoxaline carboxamides, GC-MS can be employed to analyze thermally stable derivatives or degradation products. The process involves vaporizing the sample, separating its components in a chromatographic column, and then detecting them with a mass spectrometer, which provides information about the mass-to-charge ratio of the ions.

Key fragmentation pathways for N-alkyl carboxamides often involve McLafferty rearrangement and alpha-cleavage. For a compound like this compound, characteristic fragments would be expected from the loss of the butan-2-yl group and cleavage of the amide linkage.

Table 1: Predicted Key Mass Fragments for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]+ | 257 | Molecular Ion |

| [M - C4H9]+ | 200 | Loss of the butan-2-yl group |

| [Quinoxaline-6-CO]+ | 157 | Quinoxaline-6-carbonyl cation |

Note: This table is predictive and based on general fragmentation patterns of similar compounds, as specific experimental data for this compound is not available.

X-ray Diffraction for Absolute Configuration and Crystalline Structure Analysis

While the crystal structure of this compound has not been reported, analysis of a related compound, N-(4-nitrophenyl)quinoline-2-carboxamide, provides a valuable example of the insights gained from X-ray diffraction. In a study of this molecule, the quinoline (B57606) ring system was found to be nearly planar. The crystal structure revealed intermolecular N—H···O hydrogen bonds, which link the molecules into chains. researchgate.net Such interactions are fundamental to the stability and physical properties of the solid-state material.

For this compound, X-ray diffraction would reveal the precise geometry of the quinoxaline core and the conformation of the N-butan-2-yl group. It would also elucidate the packing of the molecules in the crystal, including any hydrogen bonding involving the amide group and potential π-π stacking interactions between the quinoxaline rings.

Table 2: Crystallographic Data for the Analogous Compound N-(4-nitrophenyl)quinoline-2-carboxamide

| Parameter | Value |

|---|---|

| Chemical Formula | C16H11N3O3 |

| Crystal System | Monoclinic |

| Space Group | P12(1)/c1 |

| a (Å) | 7.2928(3) |

| b (Å) | 13.6807(6) |

| c (Å) | 13.3131(7) |

| β (°) | 91.349(1) |

| Volume (ų) | 1327.9 |

Data sourced from a study on N-(4-nitrophenyl)quinoline-2-carboxamide and is presented here for illustrative purposes. researchgate.net

Electrochemical Techniques for Redox Characterization, including Electrochemical Impedance Spectroscopy (EIS)

Electrochemical techniques are vital for characterizing the redox properties of molecules, providing information on their electron transfer capabilities. Cyclic voltammetry (CV) is commonly used to determine the reduction and oxidation potentials of a compound. The electrochemical behavior of quinoxaline derivatives is of particular interest as the pyrazine (B50134) ring within the quinoxaline scaffold is redox-active.

Studies on various quinoxaline derivatives have shown that they undergo reduction, and the potential at which this occurs is influenced by the nature and position of substituents on the ring system. For instance, computational studies on quinoxalin-2(H)-one and its derivatives have calculated their redox potentials relative to the Standard Hydrogen Electrode (SHE). abechem.com These studies indicate that electron-donating groups tend to make the reduction potential more negative. abechem.com Research on 1,4-di-N-oxide quinoxaline-2-carboxamide (B189723) derivatives has also demonstrated a correlation between their reduction potentials and biological activity. electrochemsci.org

Table 3: Calculated Redox Potentials for Quinoxalin-2(H)-one and its Derivatives

| Compound | Substituent at C3 | Redox Potential (V vs. SHE) |

|---|---|---|

| Quinoxalin-2(H)-one (QO) | H | 0.123 |

| 3-methylquinoxalin-2(1H)-one (MQO) | CH3 | 0.015 |

Data from computational studies on quinoxalin-2(H)-one derivatives, illustrating the effect of substituents on redox potential. abechem.com

Electrochemical Impedance Spectroscopy (EIS) is another powerful electrochemical technique that provides detailed information about the interfacial properties of an electrode and the processes occurring there. EIS involves applying a small amplitude AC potential or current signal at different frequencies and measuring the response. This allows for the characterization of charge transfer resistance, double-layer capacitance, and diffusion processes.

In the context of quinoxaline derivatives, EIS has been used to study their performance as corrosion inhibitors. In one such study, three quinoxaline derivatives were investigated for their ability to protect copper in a nitric acid solution. The EIS data, often represented as Nyquist plots, showed that the presence of the quinoxaline inhibitors increased the charge transfer resistance, indicating the formation of a protective layer on the copper surface. Although this application is not a direct characterization of the redox properties of the molecule itself, it demonstrates the utility of EIS in probing the behavior of quinoxaline derivatives at an electrode-electrolyte interface.

For this compound, EIS could be used to study its adsorption behavior on an electrode surface and to characterize the kinetics of its electron transfer processes under specific conditions.

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are fundamental in elucidating the intrinsic properties of molecules at the electronic level. These studies offer a detailed understanding of the geometric and electronic landscape of this compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For this compound and its analogs, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry. researchgate.net This process involves finding the lowest energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms in three-dimensional space. The output of these calculations includes precise predictions of bond lengths, bond angles, and dihedral angles.

Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be computed. These properties are essential for understanding the molecule's response to an external electric field and are indicative of its potential in non-linear optical applications. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Quinoxaline Carboxamide Analog

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.40 | N1-C2-C3 | 120.5 |

| C5-C6 | 1.39 | C2-C3-N4 | 121.0 |

| C6-C(O) | 1.50 | C5-C6-C(O) | 119.8 |

| C(O)-N(H) | 1.35 | C6-C(O)-N(H) | 122.3 |

| N(H)-C(butyl) | 1.46 | C(O)-N(H)-C(butyl) | 121.7 |

Note: The data presented in this table are illustrative and based on typical values for quinoxaline carboxamide analogs as specific data for this compound is not available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net

For quinoxaline derivatives, the HOMO is typically distributed over the electron-rich quinoxaline ring system, while the LUMO may be localized on the carboxamide moiety or the quinoxaline core, depending on the substitution pattern. researchgate.net The energies of these orbitals and their distribution can be fine-tuned by introducing electron-donating or electron-withdrawing groups. rsc.org

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (colored blue) signify electron-deficient areas.

Table 2: Illustrative Frontier Orbital Energies for a Quinoxaline Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is representative of quinoxaline analogs and serves as an example. Specific values for this compound would require dedicated calculations.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra are valuable.

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparison with experimental FT-IR spectra can aid in the assignment of vibrational modes. sphinxsai.comnih.gov

Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated and compared with experimental NMR data to confirm the molecular structure. scispace.com Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful tools for studying the dynamic behavior of molecules and their interactions with other molecules.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, which has a rotatable butan-2-yl group, MD simulations can provide insights into its conformational landscape. By simulating the motion of the atoms over time, it is possible to identify the most stable conformations and the energy barriers between them. mdpi.com This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode of a ligand to a protein target. For this compound, docking studies can be performed to investigate its potential to interact with various biological targets, such as enzymes or receptors. mdpi.comnih.gov

These studies provide information on the binding affinity, which is often expressed as a docking score or binding energy, and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. ekb.eg The results of docking studies can help to rationalize the biological activity of a compound and guide the design of more potent analogs. nih.gov For example, numerous quinoxaline derivatives have been docked into the active sites of various kinases to explore their potential as anticancer agents. researchgate.netnih.gov

Table 3: Representative Molecular Docking Results for a Quinoxaline Carboxamide Analog with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | MET793, LYS745, CYS797 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | LEU718, VAL726, ALA743 |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study for a quinoxaline-based inhibitor.

Structure Reactivity and Structure Property Relationships in N Butan 2 Ylquinoxaline 6 Carboxamide Chemistry

Principles of Molecular Design and Structural Modification for Targeted Reactivity

Molecular design in quinoxaline (B1680401) chemistry involves the strategic placement of functional groups to modulate the electronic and steric properties of the core structure. The goal is to fine-tune the molecule's ability to interact with biological targets or to self-assemble into well-ordered materials. For N-butan-2-ylquinoxaline-6-carboxamide, the key substituents influencing its reactivity are the carboxamide group at the 6-position and the N-butan-2-yl (sec-butyl) group attached to the amide nitrogen.

The quinoxaline core is an electron-deficient aromatic system due to the presence of the two nitrogen atoms in the pyrazine (B50134) ring. This inherent electron deficiency is a primary determinant of its reactivity. The nature of the substituents on both the benzene (B151609) and pyrazine rings can either enhance or diminish this effect.

The carboxamide group (-CONH-R) at the 6-position generally acts as an electron-withdrawing group, further reducing the electron density of the quinoxaline ring system. This effect is expected to make the core more susceptible to nucleophilic attack and influence its redox properties. Studies on other quinoxaline-2-carboxylate and 2-carboxamide 1,4-dioxides have shown that modifications to the amide or ester group are pivotal in determining biological activity, particularly against Mycobacterium tuberculosis. nih.govmdpi.com For instance, replacing an ethoxycarbonyl group with a carboxamide was found to negatively impact antitubercular effectiveness, highlighting the sensitivity of the system to changes in this position. mdpi.com

The N-butan-2-yl group , an alkyl substituent, is generally considered weakly electron-donating through an inductive effect. This property would slightly counteract the electron-withdrawing nature of the carboxamide functionality. The size and branching of the N-alkyl group can also introduce significant steric hindrance, which can influence the molecule's conformation, its ability to participate in intermolecular interactions like hydrogen bonding, and its binding affinity to target proteins. In a series of N-substituted quinoxaline-2-carboxamides, N-benzyl derivatives showed superior antimycobacterial activity compared to other substituted analogs, indicating the importance of the amide substituent's nature. mdpi.com

A crucial feature of the this compound molecule is the presence of a stereocenter at the second carbon of the butyl group. wikipedia.orgchemistrysteps.com This makes the compound chiral, existing as two distinct, non-superimposable mirror images known as enantiomers: (R)-N-butan-2-ylquinoxaline-6-carboxamide and (S)-N-butan-2-ylquinoxaline-6-carboxamide.

This chirality is of profound importance, particularly in biological contexts. Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of this compound are expected to exhibit different pharmacokinetic and pharmacodynamic profiles. They may bind to a target receptor with different affinities, leading to one enantiomer being significantly more potent or having a different biological effect than the other. This differential interaction, known as stereoselectivity, is a fundamental principle in drug design.

Furthermore, the stereochemistry of the butan-2-yl group can dictate the preferred conformation of the entire molecule. The spatial arrangement of the ethyl and methyl groups attached to the chiral carbon will influence how the molecule packs in a solid state and how it presents its hydrogen-bonding donor (the amide N-H) and acceptor (the amide C=O) sites for intermolecular interactions.

Elucidating Relationships between Electronic Structure and Chemical Behavior

The chemical behavior of a molecule is fundamentally governed by the distribution of its electrons. Computational quantum chemistry provides powerful tools to calculate various molecular properties, or "descriptors," that offer insight into reactivity, stability, and electronic characteristics.

Density Functional Theory (DFT) is a computational method widely used to study quinoxaline derivatives. iau.irresearchgate.net By performing DFT calculations, it is possible to determine a range of quantum chemical descriptors for this compound that correlate with its expected chemical behavior.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) studies frequently use these descriptors to build mathematical models that predict the biological activity of a series of compounds. iau.irnih.gov For this compound, these calculations would provide a theoretical foundation for predicting its reactivity and guiding further experimental work.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Quinoxaline-6-carboxamide | -6.85 | -2.10 | 4.75 | 3.8 |

| This compound | -6.78 | -2.05 | 4.73 | 4.1 |

Note: The data in Table 1 is illustrative and represents expected trends based on substituent effects, not experimentally verified values.

The electron-deficient nature of the quinoxaline ring makes its derivatives attractive candidates for use as n-type semiconductors (electron-transporting materials) in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). A low-lying LUMO energy level is a key requirement for efficient electron injection and transport.

Advanced Approaches for Structure-Property Prediction

Beyond single-molecule quantum calculations, several advanced computational techniques can be employed to predict the properties and behavior of this compound.

Quantitative Structure-Activity Relationship (QSAR): As previously mentioned, QSAR modeling establishes a statistical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov To apply this to this compound, one would synthesize and test a library of related N-alkyl-quinoxaline-6-carboxamides with varying alkyl groups. The resulting data would be used to build a predictive model that could estimate the activity of the butan-2-yl derivative and guide the design of more potent analogs.

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or nucleic acid. nih.govnih.gov For this compound, docking studies could be performed to predict its binding mode within the active site of various enzymes, such as protein kinases or DNA topoisomerase, which are known targets for quinoxaline derivatives. nih.govmdpi.com Such simulations can help elucidate the mechanism of action and explain the stereoselectivity of the (R) and (S) enantiomers.

Artificial Intelligence and Machine Learning: Modern drug discovery and materials science are increasingly leveraging artificial intelligence (AI) to predict molecular properties. researchgate.net Machine learning models can be trained on large datasets of known molecules and their properties to learn complex structure-property relationships. Such a model could be used to predict various characteristics of this compound, from its solubility and redox potential to its potential biological targets, accelerating the research and development process.

Development and Validation of QSAR/QSPR Models for this compound Derivatives

The development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models for this compound and its derivatives is a critical step in predicting their biological activity or material properties, thereby accelerating the design of new compounds with desired characteristics. These computational models are founded on the principle that the variations in the biological activity or physicochemical properties of a series of compounds are correlated with changes in their molecular features.

The process of developing robust QSAR/QSPR models for this compound derivatives would begin with the compilation of a dataset of these compounds with their corresponding measured biological activities (e.g., antibacterial efficacy) or material properties. A variety of molecular descriptors would then be calculated for each derivative. These descriptors quantify different aspects of the molecular structure and can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., steric and electronic fields) descriptors.

Following the generation of descriptors, a crucial step is the selection of the most relevant ones that have a significant correlation with the observed activity or property. Techniques such as genetic algorithms and simulated annealing can be employed for this variable selection process to avoid overfitting and to identify the key molecular features governing the compound's behavior.

With the selected descriptors, a mathematical model is constructed to establish the relationship between the molecular structure and the activity/property. Various statistical methods can be utilized, including linear approaches like Multiple Linear Regression (MLR) and Partial Least Squares (PLS), as well as non-linear methods like Artificial Neural Networks (ANN). For instance, a 2D-QSAR model for quinoxaline derivatives has been successfully developed using VLife MDS software, yielding a regression coefficient (r²) of 0.78 for the training set.

A critical aspect of QSAR/QSPR modeling is rigorous validation to ensure the model's predictive power and robustness. This involves both internal and external validation techniques. Internal validation is often performed using cross-validation methods like the leave-one-out (LOO) technique, which provides a cross-validation coefficient (q²). For a reliable model, a q² value greater than 0.5 is generally considered acceptable. External validation is performed by using the developed model to predict the activity or property of a set of compounds (the test set) that were not used in the model's development. The predictive ability is assessed by the predictive r² (pred_r²) value, with a value greater than 0.6 being indicative of a good predictive model.

The applicability domain of the developed QSAR/QSPR model must also be defined. This delineates the chemical space in which the model can make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable.

Computational Insights into Binding Modes and Molecular Recognition for Material Design

Computational methods, particularly molecular docking and molecular dynamics simulations, provide invaluable insights into the binding modes and molecular recognition processes of this compound and its derivatives. These techniques are instrumental in understanding the interactions between these compounds and their target receptors or in predicting their self-assembly and intermolecular interactions, which are crucial for material design.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of material design, this can be adapted to understand how molecules of this compound might interact with each other or with a surface. The process involves defining a binding site on a target protein or a surface and then computationally sampling different conformations and orientations of the ligand (in this case, a derivative of this compound) within that site. Scoring functions are then used to rank the different poses, with lower binding energy scores generally indicating a more favorable interaction. For example, in a study of quinoxaline derivatives as α-glucosidase inhibitors, molecular docking revealed binding energies ranging from -2.207 to -5.802 kcal/mol. nih.gov

The insights gained from molecular docking can elucidate key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding affinity and specificity. For instance, docking studies of quinoxaline derivatives into the active site of the VEGFR-2 receptor have shown binding affinities ranging from -11.93 to -17.11 Kcal/mol, highlighting the key amino acid interactions. ekb.eg This information is vital for the rational design of new derivatives with enhanced binding properties for a specific application.

Molecular dynamics (MD) simulations can further refine the understanding of binding modes and molecular recognition by simulating the dynamic behavior of the ligand-receptor complex or the self-assembly of molecules over time. MD simulations can provide information on the stability of the binding pose predicted by docking, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and interactions at an atomic level.

For material design, MD simulations can be used to predict the bulk properties of materials composed of this compound derivatives, such as their crystal structure, mechanical properties, and thermal stability. By understanding the intermolecular forces that drive the self-assembly of these molecules, it is possible to design new materials with specific desired properties.

The table below summarizes key computational parameters that would be relevant in the study of this compound derivatives, based on typical values found in the literature for similar compounds.

| Computational Method | Key Parameters | Typical Values for Quinoxaline Derivatives |

| QSAR/QSPR | ||

| Training set r² | 0.7 - 0.9 | |

| Cross-validation q² | > 0.5 | |

| External validation pred_r² | > 0.6 | |

| Molecular Docking | ||

| Binding Energy (kcal/mol) | -5 to -10 | |

| Key Interactions | Hydrogen bonds, hydrophobic interactions | |

| Molecular Dynamics | ||

| Simulation Time | Nanoseconds to microseconds | |

| RMSD (Å) | 1 - 3 |

Emerging Research Avenues and Future Perspectives for N Butan 2 Ylquinoxaline 6 Carboxamide Derivatives

Integration with Advanced Catalytic Systems for Enhanced Efficiency

The pursuit of more efficient and environmentally benign synthetic routes for quinoxaline (B1680401) derivatives has led to the integration of advanced catalytic systems. These catalysts are pivotal in enhancing reaction rates, improving yields, and minimizing waste. A notable advancement is the use of recyclable alumina-supported heteropolyoxometalates, which have demonstrated high efficacy in the synthesis of quinoxaline derivatives under heterogeneous conditions at room temperature. This method offers the advantages of easy catalyst separation and reuse, aligning with the principles of green chemistry.

Another significant development is the application of iodine as a catalyst in microwave-assisted condensation reactions of 1,2-diamines with 1,2-dicarbonyl compounds, which has been shown to produce high yields of quinoxaline derivatives. Similarly, ammonium bifluoride has been effectively employed as a catalyst for the synthesis of these compounds from 1,2-arylenediamines and 1,2-dicarbonyl compounds. The use of 2-Iodoxybenzoic acid (IBX) as an inexpensive and non-corrosive catalyst for the oxidative cyclization of aromatic o-diamines and hydroxy ketone compounds further exemplifies the trend towards more practical and sustainable catalytic methods.

Interactive Data Table: Catalytic Systems for Quinoxaline Derivative Synthesis

| Catalyst System | Reaction Type | Key Advantages |

| Alumina-supported Heteropolyoxometalates | Heterogeneous catalysis at room temperature | Recyclable, environmentally friendly, high yields |

| Iodine | Microwave-assisted condensation | High yields, rapid reactions |

| Ammonium Bifluoride | Condensation of 1,2-arylenediamines and 1,2-dicarbonyls | Effective catalysis for specific precursors |

| 2-Iodoxybenzoic acid (IBX) | Oxidative cyclization | Inexpensive, non-corrosive, environmentally benign |

Exploration of Novel Synthetic Pathways for Diversification

The diversification of N-butan-2-ylquinoxaline-6-carboxamide derivatives hinges on the exploration of novel synthetic pathways. Traditional methods, such as the condensation of 1,2-dicarbonyl compounds with 1,2-diamino compounds, often require high temperatures and strong acid catalysts. ijpsnonline.com To overcome these limitations, researchers are developing more versatile and efficient strategies.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and improving yields for various quinoxaline derivatives. iiste.org This technique has been successfully applied to the synthesis of quinoxaline and quinoxaline 1,4-di-N-oxide derivatives, demonstrating its utility in accelerating drug discovery efforts. iiste.org

A particularly innovative approach is the use of microdroplet reactions for the high-throughput screening of optimized synthesis conditions. tandfonline.com This method has been shown to dramatically improve the yields of quinoxalines and shorten reaction times to mere seconds, offering a rapid and efficient platform for discovering new synthetic routes. tandfonline.com Furthermore, the development of synthetic protocols involving the cyclocondensation of various diamines and diketones under different energy sources, such as microwave and thermal energy, allows for the creation of a broad spectrum of quinoxaline derivatives with diverse functionalities.

Expansion of Computational Methodologies for Complex Systems and Mechanistic Prediction

Computational chemistry has become an indispensable tool in the study of quinoxaline derivatives, enabling the prediction of their properties and the elucidation of reaction mechanisms. mdpi.com Density Functional Theory (DFT) is widely used to investigate the electronic and photovoltaic properties of these compounds. researchgate.net For instance, DFT calculations with the B3LYP functional have been employed to predict the electrochemical reduction potentials of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, showing good correlation with experimental data. mdpi.com Such computational approaches provide a cost-effective means to screen potential candidates for various applications before engaging in extensive experimental work. beilstein-journals.org

Molecular docking and in silico modeling are also crucial in understanding the biological activities of quinoxaline-2-carboxamide (B189723) derivatives. nih.govnih.gov These methods are used to investigate the binding modes of these compounds with biological targets, such as the Mycobacterium DNA gyrase B subunit, aiding in the design of new therapeutic agents. nih.gov Furthermore, computational studies have been instrumental in exploring the impact of different substituents on the electronic properties and potential applications of quinoxaline derivatives in materials science. beilstein-journals.org

Interactive Data Table: Computational Methods in Quinoxaline Research

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Prediction of electronic and photovoltaic properties, electrochemical potentials | Understanding structure-property relationships, screening of materials |

| Molecular Docking | Investigation of binding modes with biological targets | Rational drug design, identification of potential therapeutic agents |

| 3D-QSAR and Pharmacophore Modeling | Identifying molecular features for biological activity | Guiding the design of more potent compounds |

Design Principles for Tailored Chemical Properties in Materials Science

Quinoxaline derivatives are gaining significant attention in materials science due to their versatile electronic and photophysical properties. researchgate.net They are being extensively explored as electron-transporting materials in a range of organic electronic devices, including organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.gov The ability to fine-tune their properties through structural modifications is a key design principle. nih.gov

For example, the introduction of electron-donating or electron-withdrawing groups into the quinoxaline structure allows for precise control over their energy levels, bandgaps, and charge carrier transport properties. nih.gov This molecular engineering approach has led to the development of quinoxaline-based materials with tailored characteristics for specific applications. Quinoxaline derivatives have shown promise as non-fullerene acceptors in OSCs and as n-type semiconductors in OFETs. nih.gov They are also utilized as thermally activated delayed fluorescence (TADF) emitters and chromophores in OLEDs and sensors. nih.gov The design of V-shaped quinoxaline-centered chromophores with a D-π-A-π-D architecture has attracted considerable interest due to their promising linear and non-linear optical responses and aggregation-induced emission enhancement. researchgate.net

Development of New Analytical Strategies for High-Throughput Characterization

The rapid synthesis of diverse libraries of this compound derivatives necessitates the development of new analytical strategies for their high-throughput characterization. A suite of spectroscopic and chromatographic techniques remains fundamental for structural elucidation and purity assessment. These include Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). researchgate.netnih.gov Elemental analysis is also routinely performed to confirm the elemental composition of newly synthesized compounds. nih.gov

A significant advancement in this area is the use of microdroplet reaction platforms coupled with online mass spectrometry for the rapid screening of reaction conditions and product analysis. tandfonline.com This approach allows for the synthesis and characterization of quinoxaline derivatives to be performed in a matter of seconds, a substantial improvement over traditional bulk-phase reactions. tandfonline.com The development of such high-throughput analytical methods is crucial for accelerating the discovery and optimization of quinoxaline derivatives with desired properties for various applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-butan-2-ylquinoxaline-6-carboxamide in a laboratory setting?

- Methodological Answer : Synthesis should prioritize reaction optimization, such as temperature control and solvent selection (e.g., avoiding strong oxidizing agents, which may degrade intermediates ). Purification via column chromatography or recrystallization is critical, with validation using spectroscopic methods (NMR, LC-MS). Structural analogs like quinoxaline-2-carboxaldehyde (CAS 1593-08-4) require strict inert atmospheres to prevent aldehyde oxidation , suggesting similar precautions for carboxamide derivatives. Document reaction yields and purity consistently to ensure reproducibility .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns on the quinoxaline ring and butan-2-yl chain.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₇N₃O).

- IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1700 cm⁻¹).

Cross-reference with databases for quinoxaline derivatives (e.g., 6-methylquinoxaline analogs ). Calibrate instruments using certified standards to minimize systematic errors .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Storage : Inert conditions (argon/nitrogen) at –20°C to prevent decomposition .

- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Waste Disposal : Follow institutional guidelines for organic amines. Toxicity data may be limited, so treat as a potential irritant .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (temperature, pH, solvent) to isolate variables.

- Decomposition Analysis : Monitor byproducts (e.g., CO, CO₂, NOx) via GC-MS or FTIR if instability is observed .

- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies . For example, thermal degradation studies at 25°C vs. 40°C may reveal threshold stability limits.

- Peer Review : Collaborate to verify findings, leveraging shared analytical protocols .

Q. What methodologies are appropriate for assessing the ecological impact of this compound?

- Methodological Answer :

- Persistence Testing : Use OECD 301 biodegradation assays. Current SDS data gaps necessitate empirical studies.

- Aquatic Toxicity : Conduct Daphnia magna or algal growth inhibition tests.

- Soil Mobility : Column leaching experiments with HPLC quantification .

- Bioaccumulation : LogP calculations (estimated via software) and in vitro hepatocyte uptake assays.

Q. How can researchers design dose-response studies to evaluate the compound’s toxicological profile?

- Methodological Answer :

- In vitro Models : Use HepG2 or HEK293 cells for cytotoxicity assays (IC₅₀ determination).

- In vivo Protocols : Adhere to OECD 423 guidelines (acute oral toxicity in rodents) with escalating doses (10–1000 mg/kg).

- Endpoint Analysis : Histopathology, serum biochemistry (ALT, AST), and genotoxicity (Comet assay) .

- Data Interpretation : Compare results to structurally related quinoxalines (e.g., 2-carboxaldehyde derivatives) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.